![molecular formula C20H15NO3S B4998526 3-[2-(2,4-dimethylphenyl)-1,3-thiazol-4-yl]-7-hydroxy-2H-chromen-2-one](/img/structure/B4998526.png)
3-[2-(2,4-dimethylphenyl)-1,3-thiazol-4-yl]-7-hydroxy-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(2,4-dimethylphenyl)-1,3-thiazol-4-yl]-7-hydroxy-2H-chromen-2-one, also known as DMH-CBD, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. DMH-CBD is a cannabinoid derivative that has been synthesized to mimic the effects of natural cannabinoids found in the cannabis plant. In
Mechanism of Action
3-[2-(2,4-dimethylphenyl)-1,3-thiazol-4-yl]-7-hydroxy-2H-chromen-2-one acts on the endocannabinoid system, which is a complex signaling system that regulates various physiological processes in the body. This compound binds to cannabinoid receptors in the body, which are mainly found in the brain and immune system. This binding activates various signaling pathways, resulting in the modulation of neurotransmitter release and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are implicated in various diseases such as cancer, Alzheimer's disease, and cardiovascular diseases. This compound has also been shown to have neuroprotective effects and can reduce seizures in animal models of epilepsy.
Advantages and Limitations for Lab Experiments
3-[2-(2,4-dimethylphenyl)-1,3-thiazol-4-yl]-7-hydroxy-2H-chromen-2-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. This compound also has a well-defined chemical structure, which allows for precise dosing and characterization. However, this compound also has some limitations. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. Additionally, this compound's effects may vary depending on the dosage, route of administration, and individual differences.
Future Directions
There are several future directions for research on 3-[2-(2,4-dimethylphenyl)-1,3-thiazol-4-yl]-7-hydroxy-2H-chromen-2-one. One area of interest is its potential to treat neurological disorders such as epilepsy and multiple sclerosis. This compound's neuroprotective effects make it a promising candidate for the development of new therapies for these conditions. Another area of interest is its potential to treat cancer. This compound's anti-inflammatory and antioxidant properties make it a potential candidate for the development of new cancer therapies. Additionally, further research is needed to establish the long-term safety and efficacy of this compound in humans.
Synthesis Methods
3-[2-(2,4-dimethylphenyl)-1,3-thiazol-4-yl]-7-hydroxy-2H-chromen-2-one is synthesized by reacting 2,4-dimethylphenyl isothiocyanate with 7-hydroxy-4-chromenone in the presence of a base. The reaction produces a thiazole ring that is fused to the chromenone ring, resulting in the formation of this compound.
Scientific Research Applications
3-[2-(2,4-dimethylphenyl)-1,3-thiazol-4-yl]-7-hydroxy-2H-chromen-2-one has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. This compound has also been studied for its potential to treat neurological disorders such as epilepsy, multiple sclerosis, and Parkinson's disease.
properties
IUPAC Name |
3-[2-(2,4-dimethylphenyl)-1,3-thiazol-4-yl]-7-hydroxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO3S/c1-11-3-6-15(12(2)7-11)19-21-17(10-25-19)16-8-13-4-5-14(22)9-18(13)24-20(16)23/h3-10,22H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLIPLWAKDIFCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC(=CS2)C3=CC4=C(C=C(C=C4)O)OC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-(3,4-dimethoxyphenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B4998451.png)
![3,4,5-trimethoxy-N-[6-methyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B4998456.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-N-methyl-1-phenylcyclopentanecarboxamide](/img/structure/B4998465.png)

![3-([1]benzofuro[3,2-d]pyrimidin-4-ylamino)phenol hydrochloride](/img/structure/B4998489.png)
![N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4998499.png)
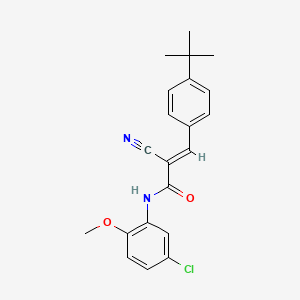
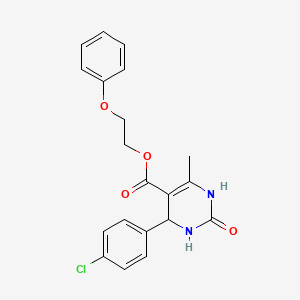
![3-{[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate](/img/structure/B4998521.png)
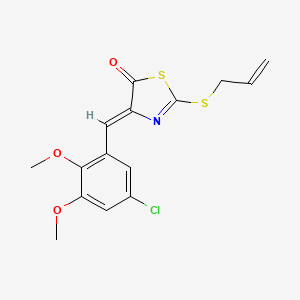
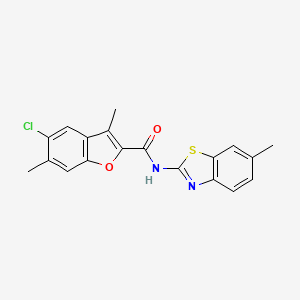
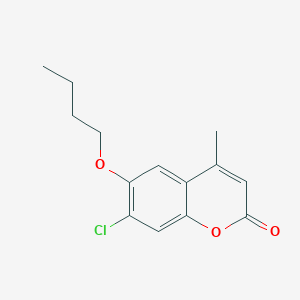
![N-[4-(2-fluorophenoxy)phenyl]-1-(3-phenylpropanoyl)-4-piperidinecarboxamide](/img/structure/B4998551.png)